molecular formula C21H27ClN4OS B13795090 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride CAS No. 68134-33-8

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride

Katalognummer: B13795090
CAS-Nummer: 68134-33-8
Molekulargewicht: 419.0 g/mol
InChI-Schlüssel: SLEICUQLEDIPQH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their stability and intense coloration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride typically involves a multi-step process. The initial step often includes the diazotization of 4-(diethylamino)aniline to form the corresponding diazonium salt. This is followed by a coupling reaction with 6-ethoxy-3-ethylbenzothiazole to form the azo compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride primarily involves its ability to absorb light and undergo photoisomerization. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species upon light activation, leading to cell damage and death. The compound’s molecular targets include cellular membranes and DNA, where it can induce oxidative stress and disrupt normal cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is unique due to its combination of the diethylamino group, ethoxy group, and benzothiazolium chloride moiety. This combination imparts specific photophysical properties, making it particularly useful in applications requiring light absorption and emission, such as in photodynamic therapy and fluorescence microscopy .

Eigenschaften

CAS-Nummer

68134-33-8

Molekularformel

C21H27ClN4OS

Molekulargewicht

419.0 g/mol

IUPAC-Name

4-[(6-ethoxy-3-ethyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-diethylaniline;chloride

InChI

InChI=1S/C21H27N4OS.ClH/c1-5-24(6-2)17-11-9-16(10-12-17)22-23-21-25(7-3)19-14-13-18(26-8-4)15-20(19)27-21;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

SLEICUQLEDIPQH-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)OCC)N=NC3=CC=C(C=C3)N(CC)CC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.